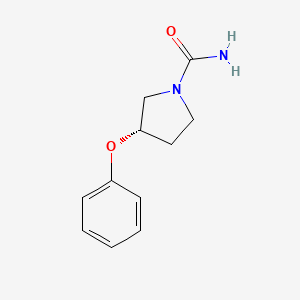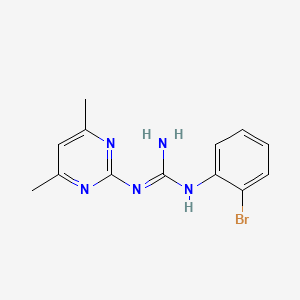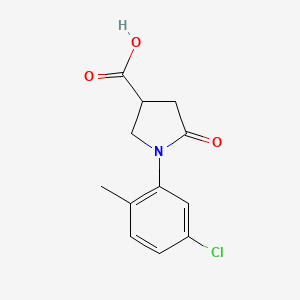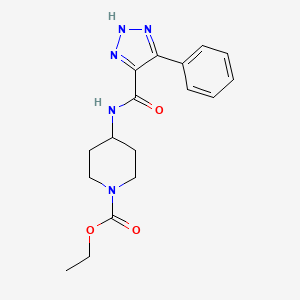![molecular formula C19H22N4O3S B2853458 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione CAS No. 326009-59-0](/img/structure/B2853458.png)
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture and horticulture. TDZ has been found to possess a wide range of biological activities, including stimulating cell division, promoting shoot regeneration, inducing somatic embryogenesis, and inhibiting ethylene biosynthesis. In
Mecanismo De Acción
The mechanism of action of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been shown to bind to the cytokinin receptor CRE1/AHK4 and activate downstream signaling pathways, leading to the stimulation of cell division and shoot regeneration. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has also been found to inhibit ethylene biosynthesis, which can promote plant growth and delay senescence.
Biochemical and Physiological Effects
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been found to have a wide range of biochemical and physiological effects on plants. It can stimulate cell division, promote shoot regeneration, induce somatic embryogenesis, and inhibit ethylene biosynthesis. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has also been shown to affect the expression of various genes involved in plant growth and development, including those related to cell cycle regulation, hormone signaling, and stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several advantages for lab experiments, including its ability to promote plant growth and development, induce somatic embryogenesis, and improve the quality and yield of crops. However, 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione also has some limitations, including its potential toxicity to plants at high concentrations and its variability in efficacy depending on the plant species and tissue type.
Direcciones Futuras
There are several potential future directions for the study of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione. One area of research could focus on the development of new 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione analogs with improved efficacy and specificity. Another area of research could explore the use of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione in combination with other plant growth regulators to enhance its effects. Additionally, further studies could investigate the molecular mechanisms underlying 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione's effects on plant growth and development, as well as its potential applications in biotechnology and agriculture.
Métodos De Síntesis
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione can be synthesized by reacting 2-nitrobenzyl chloride with tert-butylamine to form 2-(4-tert-butylphenyl)-2-nitroethylamine, which is then reacted with thiosemicarbazide to form 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione. The overall yield of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione synthesis is around 20-30%.
Aplicaciones Científicas De Investigación
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential applications in plant tissue culture, agriculture, and horticulture. It has been found to promote shoot regeneration and somatic embryogenesis in various plant species, including wheat, maize, tomato, and apple. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has also been shown to improve the quality and yield of crops, such as grapes, strawberries, and bananas. In addition, 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been used as a tool for studying plant developmental processes, such as organogenesis and morphogenesis.
Propiedades
IUPAC Name |
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-19(2,3)12-8-6-11(7-9-12)13(24)10-27-17-20-14-15(21-17)22(4)18(26)23(5)16(14)25/h6-9H,10H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOHCLLAWZQTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)
![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)





![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2853390.png)
![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)


![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)